molecular formula C33H19F12O4P B13111959 3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B13111959
M. Wt: 738.5 g/mol
InChI Key: HVAJHWRYXYBQLQ-UHFFFAOYSA-N
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Description

The compound 3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide (hereafter referred to as Compound A) is a phosphorus-containing heterocyclic molecule with a complex fused-ring system. Its molecular formula is C₃₅H₂₃F₁₂O₄P, and it has a molecular weight of 766.5 g/mol . Key structural features include:

  • A central tetrahydroindeno-dioxaphosphocine core.
  • Two 3,5-bis(trifluoromethyl)phenyl substituents at positions 3 and 5.
  • A hydroxy group at position 12 and an oxide group on the phosphorus atom.

Properties

Molecular Formula

C33H19F12O4P

Molecular Weight

738.5 g/mol

IUPAC Name

3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C33H19F12O4P/c34-30(35,36)17-8-15(9-18(12-17)31(37,38)39)21-4-5-26-28-23(21)6-7-29(28)14-24(22-2-1-3-25(27(22)29)48-50(46,47)49-26)16-10-19(32(40,41)42)13-20(11-16)33(43,44)45/h1-5,8-13,24H,6-7,14H2,(H,46,47)

InChI Key

HVAJHWRYXYBQLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC23CC(C4=C2C(=CC=C4)OP(=O)(OC5=C3C1=C(C=C5)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Compound A and related phosphocine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Compound A C₃₅H₂₃F₁₂O₄P 766.5 3,7-bis[3,5-bis(trifluoromethyl)phenyl] High fluorine content, strong electron-withdrawing effects
(11AS)-3,7-Bis(3,5-dimethylphenyl)-... C₃₅H₃₅O₄P 550.6 3,7-bis(3,5-dimethylphenyl) Methyl groups reduce steric bulk compared to trifluoromethyl
(11aS)-12-Hydroxy-1,10-diphenyl-... C₂₉H₂₃O₄P 466.5 1,10-diphenyl Lower molecular weight, less fluorinated
12-Hydroxy-1,10-dimesityl-... C₃₅H₃₅O₄P 550.6 1,10-dimesityl Bulky mesityl groups increase steric hindrance
Key Observations:
  • Electron-Withdrawing Effects : Compound A’s trifluoromethyl groups enhance electrophilicity compared to methyl or phenyl substituents .
  • Molecular Weight : Fluorinated derivatives like Compound A have significantly higher molecular weights (766.5 vs. 466.5 g/mol for diphenyl analogs), impacting solubility and synthesis .

Biological Activity

3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organophosphorus compound characterized by its unique structural features, including a dioxaphosphocine ring and multiple trifluoromethyl substituents. These characteristics contribute to its distinctive chemical properties and potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C33H19F12O4PC_{33}H_{19}F_{12}O_{4}P, with a molecular weight of approximately 738.46 g/mol. The presence of trifluoromethyl groups enhances its reactivity and stability, making it a subject of interest in medicinal chemistry and materials science.

PropertyValue
Molecular FormulaC33H19F12O4P
Molecular Weight738.46 g/mol
CAS Number1297613-76-3
Boiling PointNot specified

Biological Activity

Research into the biological activity of 3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is still in preliminary stages. However, several studies have indicated potential applications in various fields:

Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural features allow for interactions with biological targets that are crucial in cancer progression.

Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The dioxaphosphocine structure may facilitate enzyme binding through coordination chemistry.

Metal Chelation : The compound's ability to act as a chelating agent enables it to stabilize metal ions effectively. This property is significant for understanding its role in catalysis and potential therapeutic applications involving metal-based drugs.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • Study on Anticancer Properties :
    • A study investigated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation.
    • Key findings included increased apoptosis markers in treated cells compared to controls.
  • Enzyme Interaction Studies :
    • Research focused on the interaction between the compound and key metabolic enzymes.
    • The compound demonstrated competitive inhibition characteristics against specific targets involved in cancer metabolism.
  • Metal Ion Stabilization :
    • Investigations into the chelation properties revealed that the compound could effectively stabilize transition metal ions.
    • This stabilization was linked to enhanced catalytic activity in synthetic reactions involving these metals.

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